1-Chloro-1,1,2,2-tetrafluoroethane
Overview
Description
1-Chloro-1,1,2,2-tetrafluoroethane is a hydrochlorofluorocarbon with the chemical formula C₂HClF₄. It is commonly used as a refrigerant and a gaseous fire suppression agent. This compound is known for its stability and effectiveness in various industrial applications .
Mechanism of Action
Target of Action
1-Chloro-1,1,2,2-tetrafluoroethane, also known as HCFC-124, is primarily targeted at air conditioning systems, refrigerators, and gaseous fire suppression systems . It is used as a refrigerant and a fire extinguishing agent . The compound interacts with these systems to provide cooling or to suppress fires .
Mode of Action
The mode of action of this compound involves its physical properties. As a refrigerant, it absorbs heat from the environment, causing a cooling effect .
Biochemical Pathways
Its primary function is in physical processes such as heat transfer and fire suppression .
Pharmacokinetics
It is a gas at room temperature and can be easily distributed in an environment when released . It is chemically inert in many situations, but can react violently with strong reducing agents such as very active metals .
Result of Action
The primary result of the action of this compound is the cooling of environments in which it is used as a refrigerant, and the suppression of fires in systems where it is used as a fire extinguishing agent .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its effectiveness as a refrigerant can be affected by the ambient temperature and pressure . Its stability and efficacy can also be influenced by the presence of other chemicals, particularly strong reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2-tetrafluoroethane can be synthesized through the reaction of 1,1-dichloro-1,2,2,2-tetrafluoroethane with hydrogen fluoride. The reaction typically occurs in the presence of a catalyst such as antimony pentachloride at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1,2,2-tetrafluoroethane is chemically inert in many situations but can undergo reactions under specific conditions:
Oxidation: It can be oxidized by strong oxidizing agents under extreme temperatures.
Reduction: It reacts violently with strong reducing agents such as active metals.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide.
Reducing Agents: Active metals such as sodium or lithium.
Nucleophiles: Halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of partially fluorinated hydrocarbons.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
1-Chloro-1,1,2,2-tetrafluoroethane has several applications in scientific research:
Comparison with Similar Compounds
1,1,1,2-Tetrafluoroethane:
1,1,2,2-Tetrafluoroethane: Another fluorinated hydrocarbon with similar applications but different physical properties.
Uniqueness: 1-Chloro-1,1,2,2-tetrafluoroethane is unique due to its chlorine content, which provides specific reactivity and effectiveness in fire suppression systems. Its balance of stability and reactivity makes it suitable for various industrial applications .
Properties
IUPAC Name |
1-chloro-1,1,2,2-tetrafluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF4/c3-2(6,7)1(4)5/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZFYIGAYWLRCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF4 | |
Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042023 | |
Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Molecular Weight |
136.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloro-1,1,2,2-tetrafluoroethane is a colorless odorless nonflammable gas., Liquid, Colorless, odorless gas; [HSDB] | |
Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |
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Record name | 1,1,2,2-Tetrafluoro-1-chloroethane | |
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Boiling Point |
-11.7 °C | |
Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |
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Density |
1.379 g/mL at 20 °C (liquid) | |
Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |
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Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
354-25-6 | |
Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=354-25-6 | |
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Record name | HCFC-124a | |
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Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |
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Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Record name | 1-chloro-1,1,2,2-tetrafluoroethane | |
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Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
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Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-117 °C | |
Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1-chloro-1,1,2,2-tetrafluoroethane according to the provided research?
A: The research primarily highlights this compound as a valuable intermediate in the production of tetrafluoroethylene []. This is significant because tetrafluoroethylene is difficult to store and transport directly []. Therefore, this compound serves as a more manageable precursor, facilitating the development and utilization of tetrafluoroethylene and its downstream products [].
Q2: What is the significance of the catalyst used in the synthesis of this compound?
A: The research describes a novel method for synthesizing this compound using a binary system catalyst composed of an organic amine compound and hydrogen chloride []. This catalyst is noteworthy for its contribution to the reaction's high yield and selectivity []. Additionally, the readily available nature of the catalyst components and the simplicity of the process make this method suitable for industrial application and continuous production [].
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